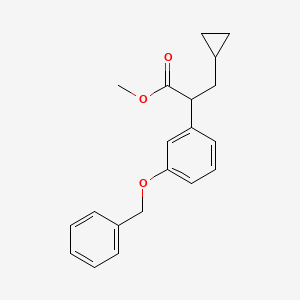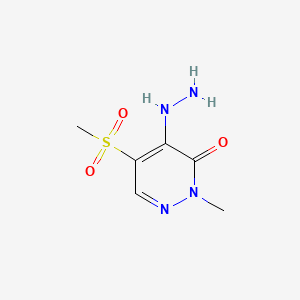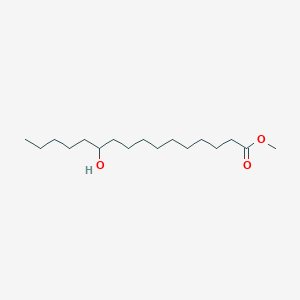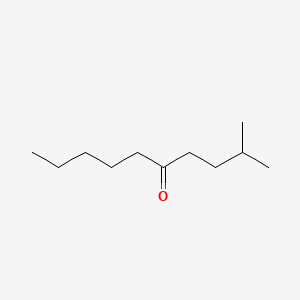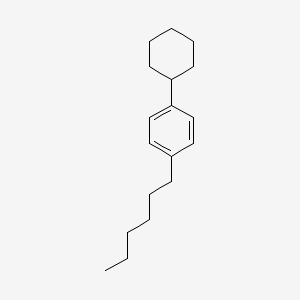
1-Cyclohexyl-4-hexylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-hexylbenzene is an organic compound with the molecular formula C18H28. It is composed of a benzene ring substituted with a cyclohexyl group and a hexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-hexylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexyl chloride with hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-hexylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring, resulting in a fully saturated hydrocarbon.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts under high pressure and temperature conditions.
Major Products:
Oxidation: Phenol, cyclohexanone, and cyclohexyl-4-hexylbenzene-1-hydroperoxide.
Reduction: Cyclohexyl-4-hexylcyclohexane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-4-hexylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-hexylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, including oxidation, reduction, and substitution. The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating its interactions with cellular components and enzymes .
Comparison with Similar Compounds
1-Cyclohexyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a hexyl group.
1-Cyclohexyl-4-methylbenzene: Contains a methyl group instead of a hexyl group.
1-Cyclohexyl-4-propylbenzene: Features a propyl group in place of the hexyl group.
Uniqueness: 1-Cyclohexyl-4-hexylbenzene is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
62268-71-7 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-hexylbenzene |
InChI |
InChI=1S/C18H28/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h12-15,17H,2-11H2,1H3 |
InChI Key |
ZVVKBAKPLNVTNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


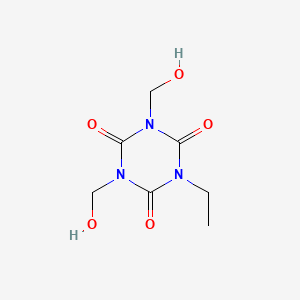
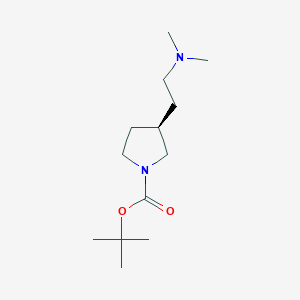
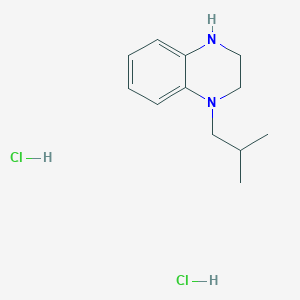
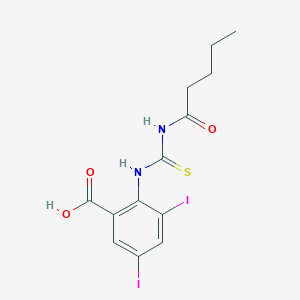
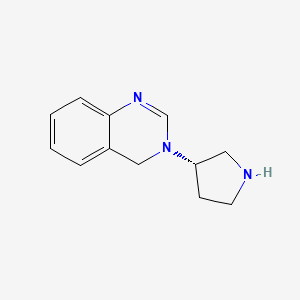
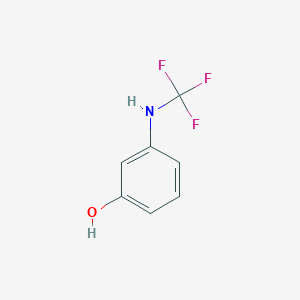
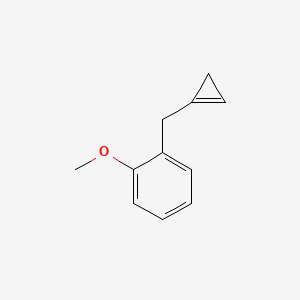
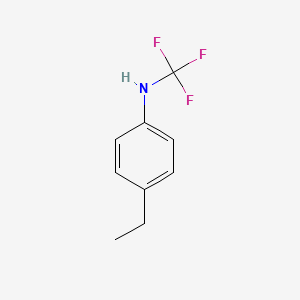
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)
